molecular formula C20H18N4O3 B10981202 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-6-yl)acetamide

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-6-yl)acetamide

Cat. No.: B10981202
M. Wt: 362.4 g/mol
InChI Key: DLDJPDZISWQRFD-UHFFFAOYSA-N
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Description

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-6-yl)acetamide is a synthetic organic compound that features both an imidazolidinone and an indole moiety. Compounds with these functional groups are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-6-yl)acetamide typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Benzylation: The imidazolidinone ring can be benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Indole Acetamide Formation: The final step involves coupling the benzylated imidazolidinone with an indole derivative through an acylation reaction, often using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could target the carbonyl groups in the imidazolidinone ring, using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions could occur at the benzyl group or the acetamide moiety, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, ammonia, polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the imidazolidinone ring.

    Substitution: Substituted derivatives at the benzyl or acetamide positions.

Scientific Research Applications

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-6-yl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving indole and imidazolidinone derivatives.

    Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-6-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and imidazolidinone moieties can interact with various enzymes, receptors, or nucleic acids, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-3-yl)acetamide: Similar structure but with a different position of the indole substitution.

    2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-5-yl)acetamide: Another positional isomer.

    N-benzyl-2-(1H-indol-6-yl)acetamide: Lacks the imidazolidinone ring.

Uniqueness

The unique combination of the imidazolidinone and indole moieties in 2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-6-yl)acetamide may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-6-yl)acetamide

InChI

InChI=1S/C20H18N4O3/c25-18(22-15-7-6-14-8-9-21-16(14)10-15)11-17-19(26)24(20(27)23-17)12-13-4-2-1-3-5-13/h1-10,17,21H,11-12H2,(H,22,25)(H,23,27)

InChI Key

DLDJPDZISWQRFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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